Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium

Description

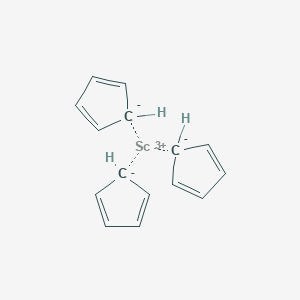

Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium (abbreviated as ScCp₃, where Cp = cyclopentadienyl) is a scandium-based metallocene complex. The compound consists of a central scandium(III) ion coordinated to three η⁵-cyclopentadienyl ligands, forming a trigonal planar geometry typical of tris-Cp complexes .

Properties

IUPAC Name |

cyclopenta-1,3-diene;scandium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Sc/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIOSYYYCBMDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Sc | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926500 | |

| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298-54-0 | |

| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)scandium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Reaction Scheme

The stoichiometric reaction proceeds as follows:

This method requires rigorous exclusion of moisture and oxygen, typically conducted under inert atmospheres (argon or nitrogen) using dry tetrahydrofuran (THF) or diethyl ether as solvents.

Example Protocol

A representative procedure from VulcanChem involves combining scandium trichloride (ScCl₃) with potassium cyclopentadienide (KCp) in THF at −78°C, followed by gradual warming to room temperature. The product is isolated via filtration to remove potassium chloride (KCl) and subsequent solvent evaporation. Yield data from ErezTech indicate a typical purity of 98% after titration.

Table 1: Key Parameters for Halide Metathesis

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | −78°C to 25°C | |

| Solvent | THF, diethyl ether | |

| Reaction Time | 12–24 hours | |

| Yield (Crude) | 70–85% | |

| Purity (Post-Titration) | 98%+ |

Transmetallation from Pre-Organized Complexes

Transmetallation offers an alternative route, particularly for introducing sterically demanding Cp ligands. This method involves reacting scandium precursors with pre-formed metallocene complexes.

Ligand Transfer Reactions

For example, bis(cyclopentadienyl)magnesium (Mg(Cp)₂) can transfer Cp ligands to ScCl₃:

This method avoids the use of alkali metals, reducing side reactions. However, it requires precise stoichiometric control to prevent ligand scrambling.

Case Study: Bulky Ligand Incorporation

A 2024 study demonstrated the synthesis of tris(trimethylsilylcyclopentadienyl)scandium using ScI₃ and K[C₅H₃(SiMe₃)₂]. The reaction in hexanes at 60°C produced the target compound in 65% yield, with sublimation (200°C, 10⁻⁴ Torr) enhancing purity.

Reduction of Higher Oxidation State Complexes

Recent advances have explored reducing Sc(III) precursors to access Sc(II) intermediates, which can subsequently react with Cp ligands.

Sc(II) Intermediate Formation

The reduction of Sc(III) iodides with potassium graphite (KC₈) generates reactive Sc(II) species:

These intermediates react with KCp to form Sc(Cp)₂, which is then oxidized to Sc(Cp)₃ under controlled conditions.

Table 2: Reduction-Oxidation Pathway Data

| Parameter | Value/Range | Source |

|---|---|---|

| Reducing Agent | KC₈ | |

| Solvent | Hexanes | |

| Oxidation Agent | O₂ (trace) | |

| Final Product Melting Point | 268–271°C |

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity. Key methods include:

Complexometric Titration

ErezTech employs titration with ethylenediaminetetraacetic acid (EDTA) to quantify scandium content, achieving a metal purity of 99.9%. The titration reaction is:

Spectroscopic Analysis

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 240.24 g/mol | |

| Melting Point | 242–245°C | |

| ΔfH° (solid) | −3.2 ± 1.1 kcal/mol | |

| Hazard Classification | UN 3395, Class 4.3 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Hydrolysis and Water Reactivity

Sc(Cp)₃ reacts violently with water, releasing flammable gases (e.g., cyclopentadiene) due to ligand displacement and hydrolysis of the scandium center . This reaction is highly exothermic and follows the general equation:

Sc(C₅H₅)₃ + 3H₂O → Sc(OH)₃ + 3C₅H₆↑

Key safety data:

| Property | Value | Source |

|---|---|---|

| Hazard class | 4.3 (Water-reactive solid) | |

| Transport description | ORGANOMETALLIC, WATER-REACTIVE |

The compound’s sensitivity to moisture necessitates handling under inert atmospheres (e.g., argon or nitrogen) .

Thermal Stability and Decomposition

Sc(Cp)₃ exhibits moderate thermal stability, decomposing above 240°C . At elevated temperatures, ligand dissociation occurs, releasing cyclopentadienyl radicals and forming scandium oxides or halides, depending on the environment:

Sc(C₅H₅)₃ → Sc + 3C₅H₅·

| Parameter | Value | Source |

|---|---|---|

| Melting point | 242–245°C | |

| Boiling point | ~200°C (sublimes) |

Coordination Chemistry

The cyclopentadienyl (Cp) ligands in Sc(Cp)₃ can participate in ligand substitution reactions. For example:

- Reaction with Lewis acids : Sc(Cp)₃ reacts with B(C₆F₅)₃ to form adducts, enhancing scandium’s electrophilicity in catalytic applications .

- Ligand exchange with halides : Sc(Cp)₃ reacts with halide donors (e.g., Cl⁻) to form mixed-ligand complexes like Sc(Cp)₂Cl .

Comparative Reactivity with Lanthanide Analogues

Sc(Cp)₃ shares similarities with lanthanide cyclopentadienyl complexes (e.g., Er(Cp)₃, Gd(Cp)₃) , but scandium’s smaller ionic radius (0.885 Å vs. ~1.0 Å for lanthanides) results in distinct electronic properties and reactivity .

| Property | Sc(Cp)₃ | Er(Cp)₃ |

|---|---|---|

| Melting point | 242–245°C | 210–220°C |

| Stability in air | Pyrophoric | Moisture-sensitive |

| Catalytic use | Emerging | Rare |

Scientific Research Applications

Catalytic Applications

Polymerization Catalysts

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has been extensively studied as a catalyst for the polymerization of various monomers. Notably, it has shown high efficiency in the production of syndiotactic polystyrene through coordination polymerization methods. Research indicates that scandium-based catalysts can achieve significant yields and high stereospecificity, outperforming traditional catalysts in certain conditions .

Mechanistic Insights

The mechanism of action for Tris(η5-cyclopenta-2,4-dien-1-yl)scandium as a catalyst involves the coordination of the monomer to the metal center, facilitating polymer chain growth. Studies have demonstrated that varying reaction conditions such as temperature and monomer concentration can influence the catalytic activity and selectivity of this compound .

Materials Science

Thin Film Deposition

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium is utilized in thin film deposition processes due to its ability to form stable films with desirable electronic properties. This application is particularly relevant in the development of electronic devices and sensors where high purity and uniformity are crucial .

Synthesis of Scandium-Based Alloys

In materials science, Tris(η5-cyclopenta-2,4-dien-1-yl)scandium serves as a precursor for synthesizing scandium-containing alloys. These alloys are known for their lightweight and high strength, making them suitable for aerospace applications .

Chemical Research

Reactivity Studies

Research involving Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has focused on its reactivity with various organic substrates. These studies contribute to understanding its potential applications in organic synthesis and catalysis . The compound's ability to facilitate reactions under mild conditions enhances its appeal for environmentally friendly chemical processes.

Organometallic Chemistry

As a member of the organometallic family, Tris(η5-cyclopenta-2,4-dien-1-yl)scandium is instrumental in advancing knowledge in organometallic chemistry. Its unique bonding characteristics allow researchers to explore new pathways for synthesizing complex organic molecules .

Case Studies

Mechanism of Action

The mechanism by which Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium exerts its effects involves the interaction of the scandium center with various substrates. The scandium atom can coordinate with multiple ligands, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the scandium center and influence its reactivity .

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : Likely C₁₅H₁₅Sc (based on analogous structures like Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium, C₁₅H₁₅Tb) .

- Molecular Weight : ~288–300 g/mol (estimated from lighter atomic mass of Sc compared to lanthanides).

- Applications: Potential uses in catalysis, organometallic synthesis, or as a precursor in vapor deposition processes, similar to yttrium and gadolinium analogs .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Tris-Cp Complexes

Key Observations :

- Ionic Radius : Scandium (Sc³⁺: 0.885 Å) has a smaller ionic radius than lanthanides (e.g., Y³⁺: 1.04 Å, Gd³⁺: 1.05 Å), leading to stronger metal-ligand interactions and distinct reactivity .

- Molecular Weight : ScCp₃ is lighter than lanthanide analogs, which may influence volatility in deposition processes.

Comparison with Transition Metal Cyclopentadienyl Complexes

Table 2: Transition Metal Cyclopentadienyl Complexes

Key Differences :

- Coordination Geometry : ScCp₃ adopts a trigonal planar structure, while iron and iridium complexes often form dimers or mixed-ligand geometries .

- Reactivity : Transition metal Cp complexes (e.g., Fe, Ir) are more commonly used in catalysis (e.g., carbonylations, hydrogenations), whereas ScCp₃ may exhibit unique reactivity due to Sc³⁺'s high charge density .

Biological Activity

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium, also known as tris(cyclopentadienyl)scandium(III), is an organometallic compound with significant interest in various fields, including catalysis and materials science. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C15H15Sc

- CAS Number : 1298-54-0

- Molecular Weight : 240.24 g/mol

- Appearance : White to beige powder or crystals

- Melting Point : 242–245 °C

- Purity : Typically ≥98% .

Biological Activity Overview

The biological activity of Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has been explored in various studies, particularly focusing on its catalytic properties and interaction with biological systems. Below are key findings related to its biological activity:

Anticancer Activity

Recent studies have indicated that organometallic compounds like tris(cyclopentadienyl)scandium exhibit potential anticancer properties. For instance, a study demonstrated that certain scandium complexes could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing healthy tissues .

Enzyme Inhibition

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has also been investigated for its ability to inhibit certain enzymes, which is a critical aspect of drug development. For example, it has shown potential in inhibiting metalloproteinases, which are involved in cancer metastasis and tissue remodeling. This inhibition can disrupt the progression of cancer by preventing the degradation of extracellular matrix components .

Antimicrobial Properties

Some research indicates that organometallic compounds possess antimicrobial properties. Tris(η5-cyclopenta-2,4-dien-1-yl)scandium may exhibit activity against specific bacterial strains, although further studies are required to elucidate the mechanisms involved and to assess its efficacy compared to traditional antibiotics .

Case Study 1: Anticancer Mechanism

A study published in Journal of Organometallic Chemistry evaluated the anticancer effects of various scandium complexes, including tris(cyclopentadienyl) derivatives. The results indicated that these compounds effectively induced apoptosis in human cancer cell lines through ROS-mediated pathways. The study utilized flow cytometry and Western blotting techniques to confirm apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Enzyme Inhibition

In another investigation, researchers assessed the inhibitory effects of tris(η5-cyclopenta-2,4-dien-1-yl)scandium on matrix metalloproteinases (MMPs). The findings revealed that this compound could significantly reduce MMP activity in vitro, suggesting a potential role in preventing tumor invasion and metastasis. The study employed zymography to evaluate MMP activity before and after treatment with the compound .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H15Sc |

| CAS Number | 1298-54-0 |

| Melting Point | 242–245 °C |

| Purity | ≥98% |

| Biological Activities | Anticancer, Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves scandium halides reacting with cyclopentadienyl ligands under inert conditions. Key steps include ligand deprotonation (e.g., using NaCp or KCp) and controlled stoichiometry to avoid byproducts. Reproducibility hinges on strict moisture/oxygen exclusion (Schlenk-line techniques) and characterization via NMR spectroscopy (e.g., , ) and X-ray crystallography to confirm molecular geometry . Calorimetric analysis (DSC/TGA) can validate thermal stability during synthesis .

Q. How does the bonding nature of the η⁵-cyclopentadienyl ligand influence the electronic structure of Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium?

- Methodological Answer : The ligand’s π-bonding symmetry and electron-donating capacity can be studied via DFT calculations (e.g., B3LYP functional) to map frontier molecular orbitals. Experimental validation includes UV-Vis spectroscopy (charge-transfer transitions) and XPS for oxidation state confirmation. Comparative studies with substituted Cp ligands (e.g., Me₅Cp) reveal steric/electronic effects on scandium’s coordination sphere .

Advanced Research Questions

Q. What mechanistic insights explain Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium’s catalytic activity in C–H bond activation?

- Methodological Answer : Mechanistic studies require in situ monitoring (e.g., stopped-flow UV-Vis) to track intermediates. Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) differentiate between σ-bond metathesis and oxidative addition pathways. Computational modeling (e.g., CP2K for solvent effects) paired with EXAFS can elucidate scandium’s coordination dynamics during catalysis .

Q. How do discrepancies in reported magnetic properties of Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from sample purity (e.g., paramagnetic impurities) or measurement conditions (temperature, field strength). SQUID magnetometry under controlled environments (e.g., 2–300 K) paired with EPR spectroscopy distinguishes intrinsic vs. extrinsic magnetic behavior. Redoing syntheses with rigorous purification (e.g., sublimation) and reporting error margins (±0.1 µB) enhances comparability .

Q. What experimental and computational approaches validate the thermodynamic stability of Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium under varying redox conditions?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., THF with [NBu₄][PF₆]) identifies redox potentials and degradation pathways. Coupling with calorimetry (e.g., solution-phase ΔH measurements) quantifies stability. Ab initio molecular dynamics (AIMD) simulations predict decomposition thresholds (e.g., bond dissociation energies), validated by mass spectrometry (ESI-MS) of reaction mixtures .

Q. How can hybrid methodologies resolve contradictions in spectroscopic data for Tris(η⁵-cyclopenta-2,4-dien-1-yl)scandium derivatives?

- Methodological Answer : Integrate solid-state (e.g., Raman, IR) and solution-phase (NMR) data to account for environmental effects. For ambiguous signals, 2D NMR (e.g., COSY, NOESY) or XANES can clarify bonding ambiguities. Machine learning algorithms (e.g., PCA) applied to spectral libraries identify outlier datasets, guiding targeted reanalysis .

Guidelines for Methodological Rigor

- Theoretical Frameworks : Anchor studies in ligand-field theory or organometallic reaction mechanisms to contextualize findings .

- Error Analysis : Report confidence intervals for experimental data (e.g., ±σ for crystallographic R-factors) and computational convergence criteria (e.g., ≤1 kcal/mol for DFT) .

- Data Transparency : Archive raw datasets (e.g., CIF files for XRD) in public repositories like Zenodo or ICSD to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.